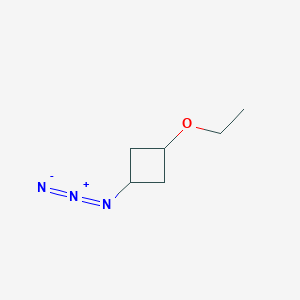![molecular formula C6H10ClF2N B2991327 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride CAS No. 2436770-95-3](/img/structure/B2991327.png)
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride is a chemical compound with the CAS Number: 2436770-95-3 . It has a molecular weight of 169.6 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2N.ClH/c7-6(8)4-9-3-5(6)1-2-5;/h9H,1-4H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 169.6 . The InChI code provides information about its molecular structure .Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their wide use in industrial and commercial applications, can degrade into perfluoroalkyl acids (PFAAs) when released into the environment. Studies highlight the microbial degradation pathways, defluorination potential, and identification of novel degradation intermediates and products, shedding light on the environmental fate of these precursors, including compounds like 7,7-Difluoro-5-azaspiro[2.4]heptane hydrochloride (Liu & Avendaño, 2013).
Fate and Effects in the Aquatic Environment
The presence of polyfluoroalkyl and perfluoroalkyl substances (PFASs) in aquatic environments poses concerns for aquatic flora and fauna. Research focuses on understanding the environmental fate, adverse effects, and bioaccumulation potential of PFASs, including emerging compounds and their precursors (Ahrens & Bundschuh, 2014).
Bioaccumulation and Toxicity Concerns
There is a continuous evaluation of the bioaccumulation potential and toxicity of perfluorinated acids, including PFCAs, with studies highlighting the direct relationship between bioconcentration, bioaccumulation, and the fluorinated carbon chain length. These insights are crucial for understanding the environmental and health impacts of these substances (Conder et al., 2008).
Environmental and Human Health Implications
Investigations into the environmental releases, persistence, exposure, and potential toxic effects of fluorinated alternatives to long-chain PFCAs and PFSAs are critical. Such research aims to assess the safety and environmental impact of these alternatives, identifying knowledge gaps and suggesting future research directions (Wang et al., 2013).
Properties
IUPAC Name |
7,7-difluoro-5-azaspiro[2.4]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-9-3-5(6)1-2-5;/h9H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVPWMKXIKBFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2436770-95-3 |
Source


|
| Record name | 7,7-difluoro-5-azaspiro[2.4]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-3-[(2-pyrimidinyl)thio]-4H-1,2,4-triazole](/img/structure/B2991247.png)
![(3AR,6aS)-hexahydrocyclopenta[c]pyrrole-2(1H)-sulfonyl chloride](/img/structure/B2991249.png)


![ethyl 4-[(4-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2991255.png)



![1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2991260.png)

![2-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B2991265.png)

